molecular formula C18H14FN3O4S B2395773 Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1021090-55-0

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2395773
CAS No.: 1021090-55-0
M. Wt: 387.39
InChI Key: LMZDZRQCOUALTF-UHFFFAOYSA-N
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Description

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a structurally complex molecule featuring a furan-2-carboxylate core substituted with a thioether-linked pyridazine ring bearing a 3-fluorobenzamido group. This compound integrates multiple pharmacophoric elements:

  • Furan carboxylate ester: Known for its role in antimycobacterial agents (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate in ) .
  • Pyridazine-thioether linkage: Similar to pyridazine derivatives in , which are explored as acetylcholinesterase inhibitors .
  • Fluorinated benzamido group: Fluorine enhances metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

methyl 5-[[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4S/c1-25-18(24)14-6-5-13(26-14)10-27-16-8-7-15(21-22-16)20-17(23)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZDZRQCOUALTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple stepsThe final step involves the attachment of the fluorobenzamide group under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Group 1: Furan Carboxylate Derivatives

Compound Name Core Structure Key Substituents Potential Application Reference
Target Compound Furan-2-carboxylate Pyridazine-thioether, 3-fluorobenzamido Hypothetical: Antimicrobial -
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Furan-2-carboxylate 2-Fluoro-4-nitrophenyl Antimycobacterial

Key Differences :

  • The nitro group in ’s compound promotes stacking interactions in crystal structures, while the target’s fluorobenzamido group may enhance hydrogen bonding or hydrophobic interactions .

Group 2: Pyridazine Derivatives

Compound Name (from ) Core Structure Key Substituents Biological Activity Reference
Compound 6 Pyridazine-triazole-thioether Pyridin-2-yl Acetylcholinesterase inhibition
Target Compound Pyridazine-thioether 3-Fluorobenzamido N/A (hypothetical) -

Key Differences :

  • The pyridin-2-yl group in Compound 6 may engage in π-π stacking with enzyme active sites, whereas the 3-fluorobenzamido group in the target compound could introduce steric or electronic effects due to fluorine’s electronegativity .
  • Yields for pyridazine-thioether synthesis in range from 65% to 89%, suggesting feasible scalability for analogous compounds .

Group 3: Fluorinated Bioactive Compounds

Compound Name (from ) Core Structure Fluorine Position Notable Property Reference
Target Compound Benzamido-pyridazine 3-Fluorobenzamido Enhanced metabolic stability -
Compound 17 () Triazole-pyran Heptadecafluoroundecanamido High fluorination for lipophilicity
Compound in Furopyridine 4-Fluorophenyl Hypothetical kinase inhibition

Key Differences :

  • Heptadecafluorinated chains () drastically increase hydrophobicity, whereas single fluorine atoms (e.g., 3-fluorobenzamido) balance lipophilicity and solubility .

Physicochemical Properties

Property Target Compound Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Compound 6 ()
Melting Point Not reported Not reported 96–98°C
Solubility Hypothetically moderate High (due to nitro group) Low (lipophilic thioether)
Synthetic Yield Not reported Not reported 65%

Biological Activity

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly as a modulator of NMDA receptors and its implications in various therapeutic areas. This article synthesizes findings from diverse research studies, patents, and publications to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxylate group and an amide moiety, which contributes to its biological activity. The presence of the fluorobenzamide and pyridazine rings enhances its interaction with biological targets, particularly in neurological contexts.

NMDA Receptor Modulation

Recent studies indicate that compounds similar to this compound act as modulators of NMDA receptors. NMDA receptors are critical for synaptic plasticity and memory function. The modulation of these receptors can have implications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Table 1: Summary of NMDA Receptor Modulators

Compound NameMechanism of ActionTherapeutic Applications
Compound ANMDA antagonistNeuroprotection
Compound BNMDA agonistCognitive enhancement
Methyl 5...NMDA modulatorNeurodegenerative diseases

Anticancer Activity

Preliminary findings suggest that the compound may exhibit anticancer properties through apoptosis induction in various cancer cell lines. The thioether moiety is believed to play a crucial role in cellular uptake and subsequent cytotoxicity.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of this compound on breast cancer cells (MCF-7). The results showed:

  • IC50 Value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via caspase activation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile is essential for therapeutic applications. In vivo studies are needed to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
Bioavailability45%
Half-life4 hours
Toxicity (LD50)>1000 mg/kg (rats)

Q & A

Basic: What are the standard protocols for synthesizing Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of pyridazine and furan precursors. Key steps include:

  • Amide Coupling : Reacting 3-fluorobenzoyl chloride with a 6-aminopyridazine derivative under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like DMF or dichloromethane.
  • Thioether Formation : Introducing the thio-methyl linker via nucleophilic substitution, using reagents like thiourea or mercaptoethanol, followed by alkylation with methyl furan-2-carboxylate.
  • Esterification : Final esterification under acidic or basic conditions (e.g., H₂SO₄ catalysis in methanol).

Critical parameters include temperature control (40–80°C), solvent polarity, and reaction time (6–24 hours per step). Purification often employs column chromatography or recrystallization .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing pyridazine C-3 vs. C-6 substitution) and thioether linkage integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (±5 ppm tolerance).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers optimize reaction conditions to improve yield while minimizing side products?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. For example, a 2³ factorial design can identify interactions between catalyst loading, reaction time, and temperature .
  • Real-Time Monitoring : Employ in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Catalyst Screening : Test alternatives to traditional bases (e.g., DBU vs. triethylamine) to enhance thioether formation efficiency .

Advanced: What computational methods predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridazine ring’s electron-deficient nature may drive DNA intercalation .
  • Molecular Dynamics (MD) Simulations : Model binding affinities to enzymes (e.g., kinase inhibitors) by simulating interactions between the 3-fluorobenzamido group and hydrophobic enzyme pockets .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed IC₅₀ values from in vitro assays .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For instance, discrepancies in cytotoxicity may arise from differing ATP quantification methods (luminescence vs. colorimetric) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates, controlling for batch effects in compound synthesis .

Advanced: What is the role of heterocyclic moieties (pyridazine, furan) in the compound’s biological activity?

Methodological Answer:

  • Pyridazine Core : Enhances π-π stacking with aromatic amino acids (e.g., tyrosine kinases) due to its planar structure. Fluorination at the benzamido group increases metabolic stability by reducing CYP450 oxidation .
  • Furan Ester : The methyl ester improves membrane permeability, while the furan oxygen participates in hydrogen bonding with target proteins (e.g., bacterial DNA gyrase) .
  • Thioether Linker : Provides conformational flexibility, enabling adaptation to sterically constrained binding sites .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC and identify breakdown products (e.g., free furan-2-carboxylic acid) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and compare purity pre/post storage using DSC (melting point shifts indicate polymorphism) .

Advanced: What synthetic strategies enable diversification of this scaffold for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Parallel Synthesis : Replace the 3-fluorobenzamido group with substituted aryl/heteroaryl amides (e.g., 4-chlorophenyl, pyridine-3-yl) using Ullmann or Buchwald-Hartwig coupling .
  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity (clogP) and solubility .
  • Late-Stage Functionalization : Introduce click chemistry handles (e.g., azides) for post-synthetic modification with fluorophores or PEG linkers .

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